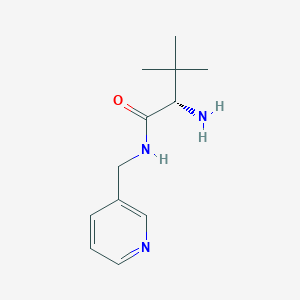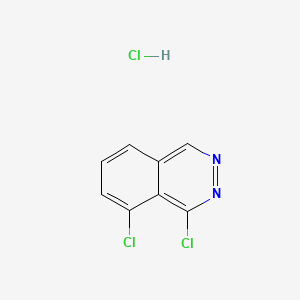![molecular formula C23H27ClN2O4 B13905696 1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate](/img/structure/B13905696.png)
1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine is a complex organic compound that features a combination of piperidine, benzo[d][1,3]dioxole, and pyridine moieties
Preparation Methods
The synthesis of 2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Boc-protected piperidine: This step involves the protection of piperidine with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Synthesis of the benzo[d][1,3]dioxole moiety: This involves the formation of the dioxole ring system, which can be achieved through various cyclization reactions.
Coupling of the piperidine and benzo[d][1,3]dioxole moieties: This step typically involves a nucleophilic substitution reaction to link the two moieties together.
Introduction of the pyridine ring:
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine can be compared with other similar compounds, such as:
2-[4-(1-Boc-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-bromopyridine: Similar structure but with a bromine atom instead of chlorine.
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of 2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H27ClN2O4 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H27ClN2O4/c1-22(2,3)30-21(27)26-12-10-15(11-13-26)17-6-5-7-18-20(17)29-23(4,28-18)19-9-8-16(24)14-25-19/h5-9,14-15H,10-13H2,1-4H3 |
InChI Key |
XHDWQAPHYPQFQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=NC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13905625.png)


![O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate](/img/structure/B13905650.png)
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13905654.png)


![N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13905679.png)



![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one](/img/structure/B13905706.png)


